molecular formula C32H46Cl2F3N3O2S B1673470 Fluphenazine decanoate dihydrochloride CAS No. 2376-65-0

Fluphenazine decanoate dihydrochloride

カタログ番号 B1673470
CAS番号: 2376-65-0
分子量: 664.7 g/mol
InChIキー: IJIYWOFSPALWMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluphenazine decanoate dihydrochloride is a phenothiazine used to treat patients requiring long-term neuroleptic therapy . It is used in the treatment of chronic psychoses such as schizophrenia . It is a high-potency typical antipsychotic medication .


Molecular Structure Analysis

Fluphenazine decanoate dihydrochloride has a molecular formula of C22H26F3N3OS . It is a member of phenothiazines, a decanoate ester, an organofluorine compound, and a N-alkylpiperazine .


Chemical Reactions Analysis

Fluphenazine decanoate dihydrochloride undergoes various chemical reactions in the body. It has been found to increase serum prolactin level and suppress serum LH and FSH levels .

科学的研究の応用

Fluphenazine decanoate dihydrochloride is a derivative of Fluphenazine . Fluphenazine is a high-potency typical antipsychotic medication . It’s used in the treatment of chronic psychoses such as schizophrenia . It’s given by mouth, injection into a muscle, or just under the skin .

  • Psychiatric Disorders

    • Summary of Application : Fluphenazine is primarily used in the treatment of chronic psychoses such as schizophrenia .
    • Methods of Application : It can be administered by mouth, injection into a muscle, or just under the skin .
    • Results or Outcomes : It is about equal in effectiveness to low-potency antipsychotics like chlorpromazine .
  • Quality Tests and Assays

    • Summary of Application : Fluphenazine decanoate dihydrochloride is used as a USP reference standard, intended for use in specified quality tests and assays .
    • Methods of Application : The specific methods of application would depend on the particular test or assay being conducted .
    • Results or Outcomes : The outcomes would vary depending on the specific test or assay .
  • Management of Chorea

    • Summary of Application : Fluphenazine is used in the management of chorea, a neurological disorder characterized by jerky involuntary movements affecting especially the shoulders, hips, and face .
    • Methods of Application : The specific methods of application would depend on the particular patient’s condition and the healthcare provider’s recommendations .
    • Results or Outcomes : The outcomes would vary depending on the specific patient’s response to the medication .
  • Treatment of Depression

    • Summary of Application : Fluphenazine is used in combination with other medications to treat depression .
    • Methods of Application : The specific methods of application would depend on the particular patient’s condition and the healthcare provider’s recommendations .
    • Results or Outcomes : The outcomes would vary depending on the specific patient’s response to the medication .
  • Management of Psychotic Disorders

    • Summary of Application : Fluphenazine is used in the management of psychotic disorders .
    • Methods of Application : The specific methods of application would depend on the particular patient’s condition and the healthcare provider’s recommendations .
    • Results or Outcomes : The outcomes would vary depending on the specific patient’s response to the medication .
  • Management of Tourette Syndrome

    • Summary of Application : Fluphenazine is used in the management of Tourette syndrome, a neurological disorder characterized by repetitive, stereotyped, involuntary movements and vocalizations called tics .
    • Methods of Application : The specific methods of application would depend on the particular patient’s condition and the healthcare provider’s recommendations .
    • Results or Outcomes : The outcomes would vary depending on the specific patient’s response to the medication .
  • Neuroleptic Therapy

    • Summary of Application : Fluphenazine Decanoate Injection is a long-acting parenteral antipsychotic drug intended for use in the management of patients requiring prolonged parenteral neuroleptic therapy .
    • Methods of Application : The specific methods of application would depend on the particular patient’s condition and the healthcare provider’s recommendations .
    • Results or Outcomes : The outcomes would vary depending on the specific patient’s response to the medication .
  • Management of Behavioral Complications

    • Summary of Application : Fluphenazine has not been shown effective in the management of behavioral complications in patients with mental retardation .
    • Methods of Application : The specific methods of application would depend on the particular patient’s condition and the healthcare provider’s recommendations .
    • Results or Outcomes : The outcomes would vary depending on the specific patient’s response to the medication .

Safety And Hazards

Fluphenazine decanoate dihydrochloride has several side effects and hazards associated with its use. It can cause uncontrolled muscle movements, extreme drowsiness, blurred vision, severe constipation, stomach pain, bloating, jaundice, seizures, and low white blood cell counts . It is not approved for use in older adults with dementia-related psychosis .

Relevant Papers Several relevant papers were found during the search. These include a review on the Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia , a paper on Fluphenazine decanoate (depot) and enanthate for schizophrenia , and more. These papers provide valuable insights into the drug’s properties and uses.

特性

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIYWOFSPALWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluphenazine decanoate dihydrochloride

CAS RN

2376-65-0
Record name Fluphenazine decanoate dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluphenazine decanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Fluphenazine decanoate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Fluphenazine decanoate dihydrochloride
Reactant of Route 4
Reactant of Route 4
Fluphenazine decanoate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Fluphenazine decanoate dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fluphenazine decanoate dihydrochloride

Citations

For This Compound
12
Citations
J Dreyfuss, JM Shaw, JJ Ross Jr - Journal of Pharmaceutical …, 1976 - Wiley Online Library
… after the intravenous administration of 1-mglkg doses of 14C-fluphenazine (top), 14C-fluphenazine enanthate dihydrochloride (middle), or 14C-fluphenazine decanoate dihydrochloride …
Number of citations: 31 onlinelibrary.wiley.com
KF Main - 1988 - elibrary.ru
… and urea, two compounds which are measured using their proton resonances; as well as fluorouracil, fluphenazine decanoate and fluphenazine decanoate dihydrochloride, …
Number of citations: 0 elibrary.ru
M Westermark, World Health Organization - 1997 - apps.who.int
… Fluphenazine decanoate dihydrochloride Fluphenazine enantate dihydrochloride … Fluphenazine decanoate dihydrochloride 100 Ing 1321 ()7 Fluphenazine enantate dihydrochloride …
Number of citations: 6 apps.who.int
WHO Expert Committee on Specifications for … - 2002 - apps.who.int
The WHO Expert Committee on Specifications for Pharmaceutical Preparations met in Geneva from 31 May to 4 June 1999. The meeting was opened on behalf of the Director-General …
Number of citations: 3 apps.who.int
WHO Expert Committee on Specifications for … - 1987 - apps.who.int
0n Specificati0ns Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated policy of the World …
Number of citations: 2 apps.who.int
World Health Organization - 2005 - books.google.com
This report presents the recommendations of an international group of experts convened by the World Health Organization to consider matters concerning the quality assurance of …
Number of citations: 8 books.google.com
WHO Expert Committee on Specifications for … - 2004 - apps.who.int
The WHO Expert Committee on Specifications for Pharmaceutical Preparations met in Geneva from 10 to 14 March 2003. Dr A. Asamoa-Baah, Executive Director, Health Technology …
Number of citations: 2 apps.who.int
World Health Organization - 2008 - books.google.com
The Expert Committee on Specifications for Pharmaceutical Preparations works towards clear independent and practical standards and guidelines for medicines' quality assurance. …
Number of citations: 43 books.google.com
WHO Expert Committee on Specifications for … - 1984 - apps.who.int
WH0 Expert Committeg Page 1 This report contains the collective views of ar international group of experts and does not necessarily represent the decisions or the stated policy of the …
Number of citations: 2 apps.who.int
WHO Expert Committee on Specifications for … - 1993 - apps.who.int
A progress report on a number of WHO-sponsored activities designed to support a comprehensive approach to the quality assurance of pharmaceutical products. Topics discussed …
Number of citations: 2 apps.who.int

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。